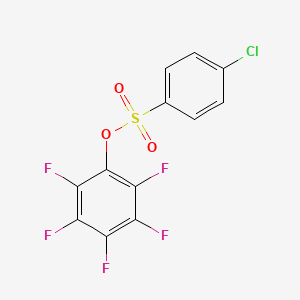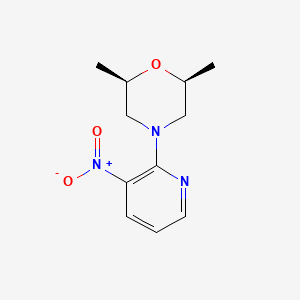
(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine
Vue d'ensemble
Description
(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research for its diverse applications in medicinal chemistry, drug development, and pharmacology.
Applications De Recherche Scientifique
Heterocyclic Scaffold Synthesis
Dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a related morpholine derivative, serves as a versatile scaffold for synthesizing heterocyclic compounds. This demonstrates the potential of morpholine derivatives, including (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine, in creating valuable heterocyclic building blocks for various applications (Pandey, Gaikwad, & Gadre, 2012).
Fluorescent Probes for Hypoxic Cells
A morpholine-based fluorescent probe, incorporating a 4-nitroimidazole moiety and two morpholine groups, was developed for selective detection of hypoxia in tumor cells. This highlights the application of morpholine derivatives in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including those with modifications at the morpholine core, have been identified as potent antifungal agents against Candida and Aspergillus species. The modification of the morpholine structure, such as the introduction of a gem-dimethyl group, significantly improves plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).
Synthesis of Biologically Active Compounds
Morpholine derivatives, including 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, are significant intermediates in synthesizing a range of biologically active compounds, particularly in the field of anticancer research. These derivatives have shown potential biological activities, underlining the importance of morpholine-based structures in pharmaceutical development (Wang et al., 2016).
Polymerization Reactions
Morpholine derivatives, such as (3S,6S)-3,6-dimethyl-morpholine-2,5-dione, have been studied in the context of ring-opening polymerization reactions with metal catalysts. These studies contribute to understanding the reactivity and applications of morpholine derivatives in polymer chemistry (Chisholm et al., 2006).
Propriétés
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-(3-nitropyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-10(14(15)16)4-3-5-12-11/h3-5,8-9H,6-7H2,1-2H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGRMTXKGSLNZ-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



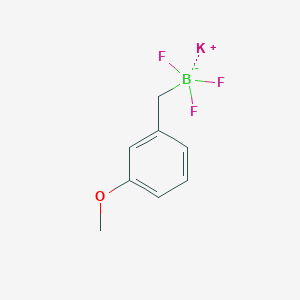
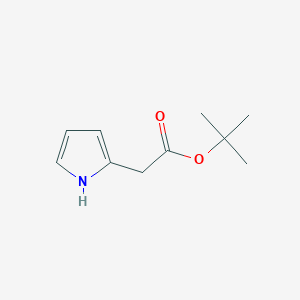


![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)
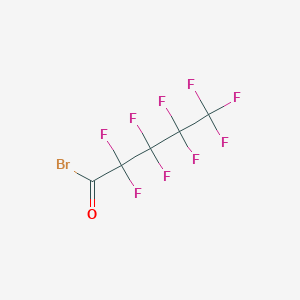
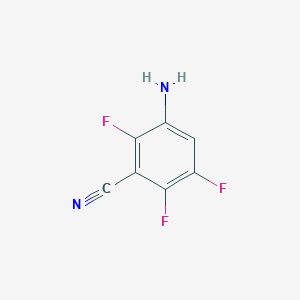
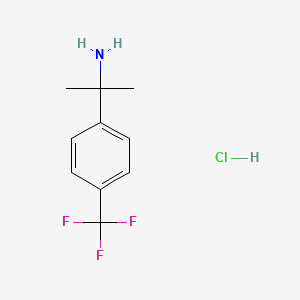
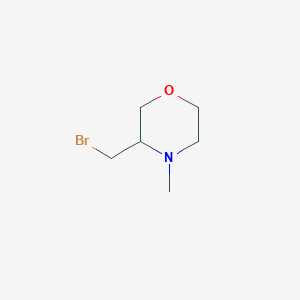
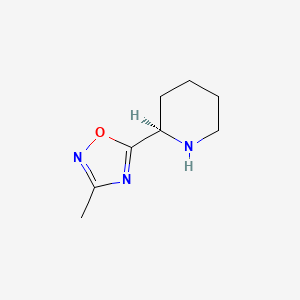


![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)
